molecular formula C5H9BF3KO B1426097 Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate CAS No. 1376707-98-0

Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate

Cat. No.: B1426097
CAS No.: 1376707-98-0
M. Wt: 192.03 g/mol
InChI Key: FCGOHRUYLDKTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This method typically involves the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . Another method includes the hydroboration of alkenes using pyridine borane complexes, which can selectively afford the desired trifluoroborate salts .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often employs continuous-flow chemistry to improve the efficiency and scalability of the synthesis process. This method allows for the large-scale preparation of these compounds with improved yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong Lewis acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, making the compound highly versatile in synthetic applications .

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;3-ethoxyprop-1-en-2-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3O.K/c1-3-10-4-5(2)6(7,8)9;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGOHRUYLDKTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)COCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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